Mercaptosuccinic acid

Catalog No.
S577897
CAS No.
70-49-5
M.F
C4H6O4S
M. Wt
150.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mercaptosuccinic acid

CAS Number

70-49-5

Product Name

Mercaptosuccinic acid

IUPAC Name

2-sulfanylbutanedioic acid

Molecular Formula

C4H6O4S

Molecular Weight

150.16 g/mol

InChI

InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)

InChI Key

NJRXVEJTAYWCQJ-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)S)C(=O)O

solubility

Very soluble in water; practically insoluble in alcohol, ethe

Synonyms

2-mercaptosuccinate, 2-thiomalic acid, mercaptosuccinic acid

Canonical SMILES

C(C(C(=O)O)S)C(=O)O

The exact mass of the compound Mercaptosuccinic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in water; practically insoluble in alcohol, ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7302. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Malates - Thiomalates - Supplementary Records. It belongs to the ontological category of C4-dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mercaptosuccinic acid (MSA), also known as thiomalic acid, is a multifunctional aliphatic compound featuring one secondary thiol group and two carboxylic acid moieties. In industrial and laboratory procurement, it is primarily sourced as a high-performance capping agent for semiconductor quantum dots and noble metal nanoparticles, a highly efficient chain transfer agent for aqueous radical polymerizations, and a selective heavy metal chelator. Its dual carboxylate groups provide a strongly anionic character at physiological and basic pH, granting superior electrostatic repulsion and aqueous solubility compared to standard monocarboxylic thiols. This structural profile makes MSA a critical raw material for manufacturers requiring precise control over colloidal stability, polymer molecular weight, and surface functionalization [1].

Substituting MSA with common monocarboxylic thiols, such as mercaptopropionic acid (MPA) or thioglycolic acid (TGA), frequently compromises the colloidal stability of nanoparticle dispersions. A single carboxylate group provides insufficient electrostatic repulsion, often leading to irreversible aggregation during high-concentration ligand exchange or prolonged photo-irradiation [1]. Conversely, substituting MSA with non-thiolated dicarboxylic acids (like succinic acid) eliminates the chemisorption capability necessary to anchor the ligand onto gold or quantum dot surfaces. In polymer manufacturing, replacing MSA with standard, non-functionalized chain transfer agents deprives the resulting polymer chains of the terminal dicarboxylic binding sites required for advanced scale inhibition and surface adhesion, directly degrading the end-product's performance [2].

Superior Colloidal Stabilization of Gold Nanoparticles vs. Monofunctional Thiols

When formulating gold nanoparticles, the choice of thiol capping agent dictates long-term stability. MSA maintains complete nanoparticle dispersion and stability across a broad concentration range (10^-6 to 10^-1 M) due to its dicarboxylic structure. In contrast, monofunctional or hydrophobic thiols (e.g., 4-mercapto-1-butanol, 1-propanethiol) induce rapid, dose-dependent aggregation, measurable via a shift in absorbance from 520 nm to 650 nm[1].

Evidence DimensionResistance to thiol-induced aggregation at varying ligand concentrations
Target Compound DataMaintains complete colloidal stability up to 10^-1 M concentration
Comparator Or BaselineMonofunctional/hydrophobic thiols induce rapid aggregation at concentrations as low as 10^-6 M
Quantified DifferenceMSA provides >100,000-fold concentration tolerance without inducing aggregation compared to monofunctional thiols
ConditionsAqueous gold nanoparticle suspension monitored via UV-Vis absorbance shift (520 nm to 650 nm)

Procurement for diagnostic and sensor manufacturing should prioritize MSA to guarantee long-term colloidal stability and prevent irreversible batch aggregation during high-concentration functionalization.

Enhanced Quantum Yield and UV Stability in Quantum Dot Synthesis

In the photo-assisted synthesis of ZnSe(S) quantum dots, MSA outperforms standard monocarboxylic thiols in both optical performance and physical stability. MSA-capped QDs achieve a photoluminescence quantum yield (QY) of up to 44.0% and sustain stability under >0.5 hours of UV irradiation. Conversely, QDs capped with mercaptopropionic acid (MPA) or thioglycolic acid (TGA) exhibit lower photoluminescence intensity and undergo severe aggregation under identical UV exposure[1].

Evidence DimensionPhotoluminescence Quantum Yield (QY) and resistance to UV-induced degradation
Target Compound DataAchieves up to 44.0% QY with sustained stability under prolonged UV irradiation
Comparator Or BaselineMPA and TGA-capped QDs exhibit lower QY and fail to maintain colloidal integrity (>0.5 h UV)
Quantified DifferenceMSA yields highly fluorescent QDs (44.0% QY) while MPA/TGA cause irreversible aggregation under prolonged UV
ConditionsPhoto-assisted synthesis of ZnSe(S) QDs in aqueous solution using a 100 W Hg-Xe lamp

Buyers synthesizing quantum dots for optical displays or bio-imaging should select MSA over standard MPA or TGA to maximize fluorescence efficiency and prevent UV-induced product degradation.

Precise Molecular Weight Control in Aqueous Polymerization

MSA is highly effective at regulating polymer chain length while simultaneously introducing functional end-groups. Acting as a chain transfer agent with a transfer constant of approximately 0.5 for acrylic monomers, MSA reliably reduces the molecular weight of poly(allylamine-ran-acrylic acid) to ~4,160 g/mol. Polymerizations conducted without a functional CTA yield uncontrolled molecular weights driven by degradative chain transfer, resulting in higher, unpredictable relative viscosities [1].

Evidence DimensionPolymer molecular weight reduction and end-group functionalization
Target Compound DataChain transfer constant ~0.5, yielding controlled low-molecular-weight copolymers (~4,160 g/mol)
Comparator Or BaselinePolymerization without CTA yields uncontrolled, higher relative viscosity polymers
Quantified DifferenceMSA enables the targeted, reproducible synthesis of low-molecular-weight (<5,000 g/mol) oligomers with covalently anchored dicarboxylic termini
ConditionsAqueous redox copolymerization of acrylic acid and allylamine

Manufacturers of scale inhibitors and water treatment flocculants must procure MSA to strictly control polymer chain length while simultaneously grafting active dicarboxylic binding sites onto the polymer.

Aqueous Quantum Dot Manufacturing

MSA is the preferred capping agent for synthesizing highly fluorescent, water-soluble semiconductor quantum dots (such as CdTe and ZnSe). Its dicarboxylic structure prevents photo-induced aggregation and maximizes quantum yield, making it essential for producing stable nanomaterials for bio-imaging and optoelectronics[1].

Diagnostic Gold Nanoparticle Formulation

Used extensively in lateral flow assays and colorimetric sensors, MSA ensures robust electrostatic stabilization of gold nanoparticles. It prevents false-positive aggregation even at high ligand or analyte concentrations, significantly outperforming standard monocarboxylic thiols [2].

Functionalized Water Treatment Polymers

Procured as a highly efficient chain transfer agent in the synthesis of low-molecular-weight polyacrylic scale inhibitors and flocculants. MSA regulates molecular weight while anchoring terminal dicarboxylic groups that significantly enhance calcium and heavy metal binding [3].

Heavy Metal Environmental Sensors

MSA-functionalized surfaces and quantum dots are utilized in analytical devices for the selective, label-free detection of trace heavy metals (such as Hg2+ and Pb2+). The specific binding affinity of the combined thiol and carboxylate groups allows for high-sensitivity environmental monitoring without baseline aggregation [2].

Color/Form

White to yellowish-white powder; mixture of mono- and disodium salts

XLogP3

-0.4

Odor

Odorless

Melting Point

149.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

... Gold sodium thiomalate ... /is/ indicated in the treatment of adult or juvenile rheumatoid arthritis. ... /This agent is/ usually used for treating patients who show evidence of continued or additional disease activity despite conservative therapy, e.g., with salicylates (especially aspirin) or other nonsteroidal anti-inflammatory agents, glucocorticoids, etc. /Included in US product labeling/
Gold compounds are used in the treatment of these rheumatic conditions / psoriatic arthritis, Felty's syndrome/. /Gold compounds; NOT included in US product labeling/

Mechanism of Action

...The effects of aurothiomalate, on basal and forskolin-activated adenylyl cyclase activity in human total lymphocyte membranes and in membranes of T and B lymphocyte subsets /was studied/. The gold compounds inhibited adenylyl cyclase activity. This inhibitory effect required the presence of both the sulfhydryl ligands and aurous cation. Regulation of lymphocyte adenylyl cyclase by gold compounds represents a potential mode of action of these drugs in rheumatic disease.
Transcription factor NF-kappaB controls the expression of a number of genes including those for cell adhesion molecules such as E-selectin, ICAM- 1 and VCAM- 1. These cell adhesion molecules are known to play important roles in a critical step of tumor metastasis; the arrest of tumor cells on the venous or capillary bed of the target organ. NF-kappaB is activated by extracellular signals such as those elicited by the proinflammatory cytokines, TNF and IL-1. ...The adhesion of tumor cells to IL-1 beta-treated HUVEC /human umbilical vein endothelial cells/ was inhibited by gold compounds such as aurothiomalate.
Gold dermatosis is mediated, at least in part, by allergic mechanisms

Pictograms

Irritant

Irritant

Other CAS

70-49-5
12244-57-4

Wikipedia

Thiomalic acid

General Manufacturing Information

Butanedioic acid, 2-mercapto-: ACTIVE

Dates

Last modified: 08-15-2023

Ultrasmall AgNP-Impregnated Biocompatible Hydrogel with Highly Effective Biofilm Elimination Properties

Hanif Haidari, Zlatko Kopecki, Richard Bright, Allison J Cowin, Sanjay Garg, Nirmal Goswami, Krasimir Vasilev
PMID: 32840353   DOI: 10.1021/acsami.0c09414

Abstract

Ultrasmall silver nanoparticles (AgNPs; size < 3 nm) have attracted a great deal of interest as an alternative to commercially available antibiotics due to their ability to eliminate a wide range of microbial pathogens. However, most of these ultrasmall AgNPs are highly reactive and unstable, as well as susceptible to fast oxidation. Therefore, both the stability and toxicity remain major shortcomings for their clinical application and uptake. To circumvent these problems, we present a novel strategy to impregnate ultrasmall AgNPs into a biocompatible thermosensitive hydrogel that enables controlled release of silver alongside long-term storage stability and highly potent antibacterial activity. The advantage of this strategy lies in the combination of a homogenous dispersion of AgNPs in a hydrogel network, which serves as a sustained-release reservoir, and the unique feature of ultrasmall AgNP size, which provides an improved biofilm eradication capacity. The superior biofilm dispersion properties of the AgNP hydrogel is demonstrated in both single-species and multispecies biofilms, eradicating ∼80% of established biofilms compared to untreated controls. Notably, the effective antibacterial concentration of the formulation shows minimal toxicity to human fibroblasts and keratinocytes. These findings present a promising novel strategy for the development of AgNP hydrogels as an efficient antibacterial platform to combat resistant bacterial biofilms associated with wound infections.


Light-mediated effects of CdTe-MSA quantum dots on the autofluorescence of freshwater green microalgae: Spectroscopic studies

Agnė Kalnaitytė, Saulius Bagdonas
PMID: 31610433   DOI: 10.1016/j.jphotobiol.2019.111629

Abstract

The water-soluble semiconductor quantum dots (QDs) serve as optically detectable models of nanoparticles and are commonly applied as photoluminescent markers in biological systems. The unicellular algae represent a popular model system suitable to evaluate pollution-induced effects. There is growing experimental evidence that release of metal ions cannot account for potential toxicity of metal containing nanoparticles, however, the underlying mechanisms are not clearly understood. Surrounding environment and illumination conditions are among the most important factors affecting the stability of QDs as well as the interaction between nanoparticles and cells such as microalgae. The measurements of changes in photoluminescence (PL) of QDs and autofluorescence (AF) of microalgae can thus be used as a non-invasive screening method for detecting mutual effects of nanoparticles and algae cells on each other under natural conditions. In this study, CdTe quantum dots (a peak of PL at 550 nm) capped with a mercaptosuccinic acid (MSA) were introduced into aqueous ionic medium containing wild type green freshwater microalgae Scenedesmus and Chlorella sp. cells under artificial and natural ambient illumination. The spectroscopy and microscopy techniques were applied to observe both the influence of the microalgae on the spectral properties of negatively charged CdTe-MSA quantum dots and the effects of nanoparticles on the microalgae. The presence of algae cells revealed a protecting effect on both medium-dependent and radiation-induced changes in photoluminescence properties of QDs, which could be related with the increased stability of the capping layer. The effects on cellular AF intensity and the interaction of QDs with cellular surface depended on type of microalgae. The observed changes in AF spectral properties and AF induction signals can't be explained only by the photodegradation of QDs and have revealed the ability of nanoparticles to retard the photoadaptation of wild type microalgae under naturally varying illumination conditions.


Nitric oxide-loaded chitosan nanoparticles as an innovative antileishmanial platform

Fernanda V Cabral, Milena T Pelegrino, Ismael P Sauter, Amedea B Seabra, Mauro Cortez, Martha S Ribeiro
PMID: 31541732   DOI: 10.1016/j.niox.2019.09.007

Abstract

Leishmaniasis is a neglected tropical disease that demands for new therapeutic strategies due to adverse side effects and resistance development promoted by current drugs. Nitric oxide (NO)-donors show potential to kill Leishmania spp. but their use is limited because of their instability. In this work, we synthesize, characterize, and encapsulate S-nitroso-mercaptosuccinic acid into chitosan nanoparticles (NONPs) and investigate their activity on promastigotes and intracellular amastigotes of Leishmania (Leishmania) amazonensis. Cytotoxicity on macrophages was also evaluated. We verified that NONPs reduced both forms of the parasite in a single treatment. We also noticed reduction of parasitophorous vacuoles as an evidence of inhibition of parasite growth and resolution of infection. No substantial cytotoxicity was detected on macrophages. NONPs were able to provide a sustained parasite killing for both L. (L.) amazonensis infective stages with no toxicity on macrophages, representing a promising nanoplatform for cutaneous leishmaniasis.


Effects of nitric oxide-releasing nanoparticles on neotropical tree seedlings submitted to acclimation under full sun in the nursery

Patrícia Juliana Lopes-Oliveira, Diego Genuário Gomes, Milena Trevisan Pelegrino, Edmilson Bianchini, José Antonio Pimenta, Renata Stolf-Moreira, Amedea Barozzi Seabra, Halley Caixeta Oliveira
PMID: 31758079   DOI: 10.1038/s41598-019-54030-3

Abstract

Polymeric nanoparticles have emerged as carrier systems for molecules that release nitric oxide (NO), a free radical involved in plant stress responses. However, to date, nanoencapsulated NO donors have not been applied to plants under realistic field conditions. Here, we verified the effects of free and nanoencapsulated NO donor, S-nitroso-mercaptosuccinic acid (S-nitroso-MSA), on growth, physiological and biochemical parameters of neotropical tree seedlings kept under full sunlight in the nursery for acclimation. S-nitroso-MSA incorporation into chitosan nanoparticles partially protected the NO donor from thermal and photochemical degradation. The application of nanoencapsulated S-nitroso-MSA in the substrate favoured the growth of seedlings of Heliocarpus popayanensis, a shade-intolerant tree. In contrast, free S-nitroso-MSA or nanoparticles containing non-nitrosated mercaptosuccinic acid reduced photosynthesis and seedling growth. Seedlings of Cariniana estrellensis, a shade-tolerant tree, did not have their photosynthesis and growth affected by any formulations, despite the increase of foliar S-nitrosothiol levels mainly induced by S-nitroso-MSA-loaded nanoparticles. These results suggest that depending on the tree species, nanoencapsulated NO donors can be used to improve seedling acclimation in the nursery.


Studies of the inhibitory activities of tiopronin and mercaptosuccinic acid on glutathione peroxidase and their cytotoxic and antioxidant properties

S Behnisch-Cornwell, G Laubenstein, P J Bednarski
PMID: 31484593   DOI: 10.1691/ph.2019.9472

Abstract

Glutathione peroxidase (GPx), an important antioxidative enzmye, can be inhibited by various thiols, including of tiopronin and mercaptosuccinic acid (MSA). Recently, there has been discussion regarding the combination of tiopronin in anticancer therapy to overcome acquired resistance to anticancer drugs. However, thiols are also known to act as antioxidants, which can be contraindicated in cancer chemotherapy. This article focuses on the inhibitory effects of tiopronin and MSA on bovine and human glutathione peroxidase activities, and their effects on the redox status of cancer cells. IC
values for the inhibition for the bovine erythrocyte enzyme were 356 and 24.7 μM for tiopronin and MSA, respectively, with the corresponding
values of 343 μM and 14.6 μM, respectively at pH 7.4 and 25 °C. MSA inhibited human GPx activity in human cancer cell lysates at its IC
while tiopronin did not. Both compounds were cytotoxic to human cancer cell lines GUMBUS and HL-60, with IC
values between 42.7 and 149.4 μM. Neither had an effect on cell cycle. Only MSA induced apoptosis in HL-60 cells but not in GUMBUS cells, while tiopronin resulted in no apoptosis in either cell line. Combination studies of the MSA with hydrogen peroxide in living cells enhanced the production of reactive oxygen species in GUMBUS cells while tiopronin acted as antioxidant in HL-60 cells. MSA and tiopronin antagonized the cytotoxic effect of cisplatin, doxorubicin and methotrexate in combination studies. Our findings indicate that the antioxidant properties of both thiols prevail over their GPx inhibitory activity in human cancer cell lines.


Magnetic metal-organic frameworks containing abundant carboxylic groups for highly effective enrichment of glycopeptides in breast cancer serum

Xufang Hu, Qianjing Liu, Yonglei Wu, Zhiqiang Deng, Jian Long, Chunhui Deng
PMID: 31357319   DOI: 10.1016/j.talanta.2019.06.037

Abstract

A mercaptosuccinic acid functionalized hydrophilic magnetic metal-organic framework nanocomposite (denoted as mMOF@Au-MSA) was proposed and synthesized to provide an excellent platform for glycopeptide analysis. The novel nanomaterial integrated favorable advantages such as robust magnetic response from Fe
O
magnetic nanoparticles, large surface area contributed by MOF, abundant ultra-high hydrophilic carboxylic groups from mercaptosuccinic acid, as well as unbiased affinity toward different types of glycopeptides. This nanocomposite was successfully utilized to capture glycopeptides from standard protein digests with the high selectivity and great sensitivity of 0.5 fmol μL
. Notably, 307 glycopeptides assigned to 96 glycoproteins were identified from only 2 μL serum of breast cancer patient. The satisfying achievement indicated that the as-prepared nanopartical had promising potential in exploring the knowledge of glycoproteins in breast cancer.


AIE-active self-assemblies from a catalyst-free thiol-yne click reaction and their utilization for biological imaging

Ruming Jiang, Meng Cao, Meiying Liu, Liangji Liu, Qiang Huang, Hongye Huang, Yuanqing Wen, Qian-Yong Cao, Xiaoyong Zhang, Yen Wei
PMID: 30184787   DOI: 10.1016/j.msec.2018.06.040

Abstract

Aggregation-induced emission (AIE) should be the most interest fluorescent phenomenon over the past few decades. The luminescence polymeric nanoparticles (LPNs) with AIE characteristic have attracted great research attention for biological imaging and many other biomedical applications owing to their good biocompatibility and negative toxicity. However, the preparation of LPNs with desirable optical properties using traditional organic dyes still remains a great challenge for the aggregation-caused quenching (ACQ) effect and aggregation of hydrophobic dyes in the core of LPNs. In this work, we reported a novel and simple method for fabrication of biodegradable AIE-active LPNs via the combination of condensation and click reactions. For preparation of these AIE-active LPNs, the thiol groups-containing hydrophilic copolymers (PEG-MA) were first synthesized through the condensation reaction between polyethylene glycol and mercaptosuccinic acid. The PEG-MA copolymers were further reacted with AIE dye PhE-OE through a catalyst-free thiol-yne click reaction. These obtained PEG-MA-PhE LPNs were fully characterized by a number of characterization techniques. All the results confirmed that PEG-MA-PhE LPNs possess excellent compatibility, intense red luminescence, great photostability and high water dispersibility. These features make PEG-MA-PhE LPNs promising candidates for various biomedical applications.


Biodegradable crosslinked polyesters derived from thiomalic acid and

Janet P Yapor, Bella H Neufeld, Jesus B Tapia, Melissa M Reynolds
PMID: 31372219   DOI: 10.1039/C8TB00566D

Abstract

Crosslinked polyesters with Young's moduli similar to that of certain soft biological tissues were prepared
bulk polycondensation of thiomalic acid and 1,8-octanediol alone, and with citric or maleic acid. The copolymers were converted to nitric oxide (NO)-releasing
-nitrosothiol (RSNO) analogues by reaction with
-butyl nitrite. Additional conjugation steps were avoided by inclusion of the thiolated monomer during the polycondensation to permit thiol conversion to RSNOs. NO release at physiological pH and temperature (pH 7.4, 37 °C) was determined by chemiluminescence-based NO detection. The average total NO content for poly(thiomalic-co-maleic acid-co-1,8-octanediol), poly(thiomalic-co-citric acid-co-1,8-octanediol), and poly(thiomalic acid-co-1,8-octanediol) was 130 ± 39 μmol g-1, 200 ± 35 μmol g-1, and 130 ± 11 μmol g-1, respectively. The antibacterial properties of the
-nitrosated analogues were confirmed against
and
. The hydrolytic degradation products were analyzed by time-of-flight mass spectrometry after a 10-week study to investigate their composition. Tensile mechanical tests were performed on the non-nitrosated polymers as well as their
-nitrosated derivatives and suggested that the materials have appropriate Young's moduli and elongation values for biomedical applications.


Functional analysis of active amino acid residues of the mercaptosuccinate dioxygenase of Variovorax paradoxus B4

Ulrike Brandt, Gulsina Galant, Christina Meinert-Berning, Alexander Steinbüchel
PMID: 30396400   DOI: 10.1016/j.enzmictec.2018.09.007

Abstract

Thiol dioxygenases are non-heme mononuclear-iron proteins and belong to the cupin superfamily. In 2014, mercaptosuccinate dioxygenase (Msdo) of Variovorax paradoxus B4 was identified as another bacterial cysteine dioxygenase (Cdo) homolog catalyzing the conversion of mercaptosuccinate (MS) into succinate and sulfite. To gain further insights into potentially important amino acid residues for enzyme activity, seven enzyme variants were generated and analyzed. (i) Three variants comprised the substitution of one conserved histidine residue each by leucine, either supposed to be mandatory for coordination of the Fe(II) cofactor (H93 and H95) or to be important for substrate positioning within the active site (H163). The corresponding enzyme variants were completely inactive confirming their essential roles for enzyme activity. (ii) Mutation C100S resulted as well in an inactive enzyme demonstrating its importance for either stability or activity of the protein. (iii) For eukaryotic Cdo, a hydrogen bond network for substrate positioning was postulated, and the corresponding amino acids are basically present in Msdo. Albeit the MsdoQ64A mutation exhibited an increased K
of 0.29 mM when compared to the wildtype with 0.06 mM, it did not significantly affect the specific activity. (iv) The variant MsdoR66A showed only very low activity even when high amounts of enzyme were applied indicating that this residue might be important for catalysis. (v) No strong effect had the mutation Y165F for which a specific enzyme activity of 10.22 μmol min
mg
protein and a K
value of 0.06 mM with high similarity to those of the wildtype enzyme were obtained. This residue corresponds to Y157 of human Cdo, which is part of the catalytic triad and is supposed to be involved in substrate positioning. Apparently, another residue could fulfill this role in Msdo, since the loss of Y165 did not have a strong effect.


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